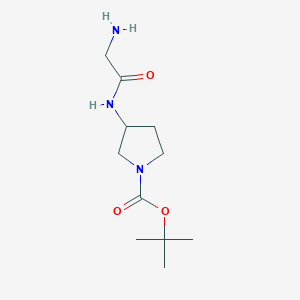
3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H21N3O3 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, commonly referred to as (R)-3-(2-aminoacetylamino)pyrrolidine-1-carboxylic acid tert-butyl ester, is a compound with significant biological activity. Its unique structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.
- CAS Number : 77278-70-7
- Molecular Formula : C₁₁H₂₁N₃O₃
- Molecular Weight : 229.31 g/mol
This compound features a pyrrolidine ring, an amide bond, and a tert-butyl ester group, which contribute to its biological properties.
The biological activity of (R)-3-(2-aminoacetylamino)pyrrolidine-1-carboxylic acid tert-butyl ester can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes critical for cancer cell proliferation. For instance, it exhibits significant inhibitory activity against certain proteases and kinases involved in tumor growth and metastasis .
- Antiproliferative Effects : Research indicates that this compound possesses antiproliferative properties against various cancer cell lines. The IC₅₀ values (the concentration required to inhibit cell growth by 50%) vary depending on the specific cancer type being targeted. For example, it has demonstrated effective inhibition in human leukemia and cervical carcinoma cells .
- Cholinesterase Inhibition : Some studies suggest that derivatives of this compound may act as inhibitors of acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's .
Biological Activity Data
| Activity Type | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Antiproliferative | L1210 (murine leukemia) | 10.5 | |
| Antiproliferative | HeLa (human cervix carcinoma) | 8.3 | |
| Cholinesterase Inhibition | AChE (acetylcholinesterase) | 13.6 |
Case Studies
- Anticancer Activity : A study evaluated the effects of (R)-3-(2-aminoacetylamino)pyrrolidine-1-carboxylic acid tert-butyl ester on several cancer cell lines, demonstrating notable inhibition of proliferation with IC₅₀ values indicating potential efficacy comparable to established chemotherapeutic agents like doxorubicin .
- Neuroprotective Effects : In vitro studies have shown that this compound may protect neuronal cells by inhibiting cholinesterase activity, suggesting its potential use in treating cognitive decline associated with Alzheimer's disease .
Eigenschaften
IUPAC Name |
tert-butyl 3-[(2-aminoacetyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)13-9(15)6-12/h8H,4-7,12H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNSQKNGVKRSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















